

A Deep Dive into Barium Titanate: Unraveling its Crystal Structure and Phase Transitions

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Barium titanate (BaTiO₃) stands as a cornerstone material in the field of ceramics and condensed matter physics, primarily due to its remarkable ferroelectric, piezoelectric, and photorefractive properties.[1] These characteristics are intrinsically linked to its distinct crystal structure and the fascinating sequence of phase transitions it undergoes with varying temperature. This technical guide provides a comprehensive overview of the crystallographic nature of barium titanate, its temperature-dependent phases, and the experimental methodologies employed to investigate these phenomena.

The Perovskite Foundation: Crystal Structure of Barium Titanate

At temperatures above its Curie point, approximately 130°C (403 K), **barium titanate** adopts a cubic perovskite crystal structure, belonging to the Pm-3m space group.[2][3] This highly symmetric structure is the parent phase for the lower-temperature, ferroelectric phases. The cubic unit cell is defined by a barium ion (Ba²⁺) at each corner, an oxygen ion (O²⁻) at the center of each face, and a titanium ion (Ti⁴⁺) at the body center.[2] This arrangement results in a coordination number of 12 for the barium ion, which is surrounded by 12 oxygen ions, while the titanium ion is octahedrally coordinated by 6 oxygen ions.[3]

As **barium titanate** is cooled below its Curie temperature, it undergoes a series of structural phase transitions to lower symmetry phases. These transitions are characterized by the



displacement of the central titanium ion and the surrounding oxygen ions, leading to the formation of a spontaneous electric dipole moment, a hallmark of ferroelectricity.[4][5]

The sequence of phase transitions with decreasing temperature is as follows:

- Cubic to Tetragonal: Occurs at approximately 130°C (403 K).[6]
- Tetragonal to Orthorhombic: Occurs at approximately 5-10°C (278-283 K).[1]
- Orthorhombic to Rhombohedral: Occurs at approximately -90°C (183 K).[4][6]

Each of these ferroelectric phases—tetragonal, orthorhombic, and rhombohedral—exhibits a unique alignment of the spontaneous polarization vector along different crystallographic directions.[4]

Quantitative Crystallographic Data

The structural changes during the phase transitions are reflected in the lattice parameters of the unit cell. The following table summarizes the approximate lattice parameters and transition temperatures for the different phases of **barium titanate**.

Phase	Crystal System	Space Group	Temperature Range	Lattice Parameters (Å)
Cubic	Cubic	Pm-3m	> 130°C (403 K)	a ≈ 4.009[2]
Tetragonal	Tetragonal	P4mm	5-10°C to 130°C (278-283 K to 403 K)	a ≈ 3.99, c ≈ 4.10[7]
Orthorhombic	Orthorhombic	Amm2	-90°C to 5-10°C (183 K to 278- 283 K)	$a \approx 3.99, b \approx$ 4.02, $c \approx 4.00$
Rhombohedral	Rhombohedral	R3m	< -90°C (183 K)	a ≈ 4.00, α ≈ 89.87°[4]

Experimental Protocols for Characterization



The determination of **barium titanate**'s crystal structure and the investigation of its phase transitions rely on a suite of sophisticated experimental techniques.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary tool for determining the crystal structure and lattice parameters of **barium titanate**.

- Sample Preparation: A fine powder of the **barium titanate** ceramic is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a flat sample holder. For single-crystal studies, a small, high-quality crystal is mounted on a goniometer.
- Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The intensity of the diffracted beam is recorded as a function of the diffraction angle.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are used to determine the lattice parameters of the crystal structure using Bragg's Law. The symmetry of the diffraction pattern allows for the identification of the crystal system and space group. For detailed structural analysis, Rietveld refinement of the powder diffraction data is often employed to refine the atomic positions and lattice parameters.[8] The splitting of specific peaks, such as the (200) and (002) reflections, can confirm the presence of the tetragonal phase.[8]

Raman Spectroscopy

Methodology: Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a crystal lattice, which are sensitive to changes in crystal symmetry.

- Sample Illumination: A monochromatic laser beam is focused onto the barium titanate sample.
- Signal Collection: The scattered light is collected and passed through a spectrometer. The spectrometer separates the inelastically scattered light (Raman scattering) from the elastically scattered light (Rayleigh scattering).



• Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in wavenumbers, cm⁻¹), reveals a series of peaks corresponding to the active vibrational modes of the crystal. Each crystal phase of **barium titanate** has a unique set of Ramanactive modes. By monitoring the appearance, disappearance, and shifting of these peaks as a function of temperature, the phase transitions can be accurately identified.

Differential Scanning Calorimetry (DSC)

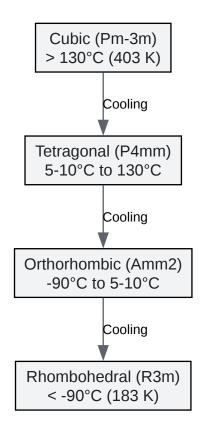
Methodology: Differential scanning calorimetry is used to measure the heat flow associated with the phase transitions.

- Sample and Reference: A small amount of the **barium titanate** sample and an inert reference material are placed in separate pans.
- Controlled Heating/Cooling: The sample and reference are heated or cooled at a constant rate.
- Heat Flow Measurement: The difference in heat flow required to maintain the sample and
 reference at the same temperature is measured. A phase transition will manifest as an
 endothermic or exothermic peak in the DSC curve, allowing for the precise determination of
 the transition temperature and the enthalpy change associated with the transition.

Visualizing the Structure and Transitions

To better understand the crystallographic changes in **barium titanate**, the following diagrams illustrate the phase transitions and crystal structures.

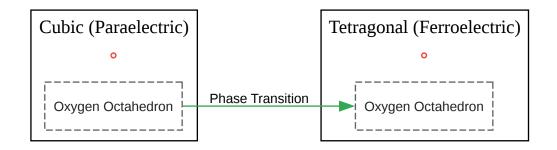




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Caption: Phase transitions of **barium titanate** with decreasing temperature.

Caption: Ideal cubic perovskite structure of barium titanate.



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Caption: Schematic of Ti ion displacement during the cubic to tetragonal phase transition.



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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. sciencepub.net [sciencepub.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. Barium titanate and phase changes [doitpoms.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Investigation of the structure and dielectric properties of doped barium titanates PMC [pmc.ncbi.nlm.nih.gov]
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